1,1-Bis(bromomethyl)cyclopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1,1-Bis(bromomethyl)cyclopropane is a valuable building block in organic synthesis due to its highly reactive bromomethyl groups. These groups readily undergo various reactions, allowing for the introduction of cyclopropane rings and other functionalities into complex molecules.

One prominent application is its use in the Corey-Chaykovsky reaction, a versatile method for constructing cyclopropanes. In this reaction, 1,1-bis(bromomethyl)cyclopropane reacts with a carbonyl compound in the presence of a Lewis acid catalyst to form a cyclopropane ring.

Medicinal Chemistry:

The unique reactivity of 1,1-bis(bromomethyl)cyclopropane has also been explored in medicinal chemistry. Its potential lies in its ability to serve as a warhead for the development of cytotoxic agents. By attaching a targeting moiety to the molecule, researchers aim to deliver the reactive bromomethyl groups specifically to cancer cells, leading to cell death.

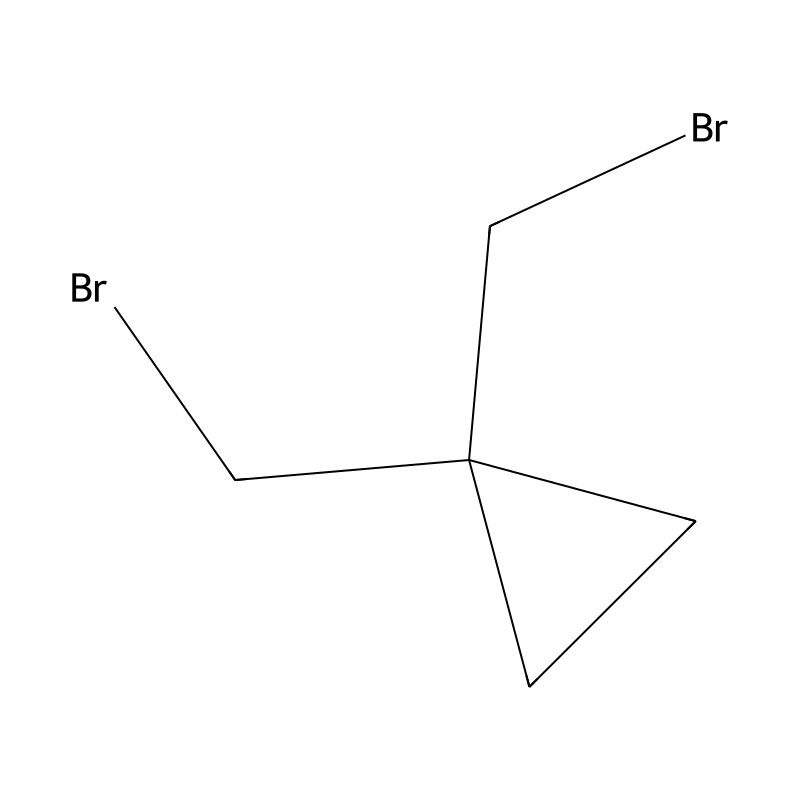

1,1-Bis(bromomethyl)cyclopropane is a chemical compound with the molecular formula and a CAS number of 29086-41-7. This compound features a cyclopropane ring with two bromomethyl groups attached to the same carbon atom, making it a unique member of the halogenated cyclopropanes. Its structure can be represented as follows:

textBr |Br - C - C / \ C C

The compound is characterized by its distinctive reactivity due to the presence of bromine atoms, which can participate in various

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, allowing for the formation of various derivatives.

- Elimination Reactions: Under certain conditions, it can lose hydrogen bromide, leading to the formation of alkenes.

- Cyclization Reactions: It can participate in cyclization reactions to form larger cyclic compounds or polycyclic structures.

These reactions are crucial for synthesizing more complex organic molecules and intermediates.

While specific biological activity data for 1,1-bis(bromomethyl)cyclopropane is limited, compounds with similar structures often exhibit interesting biological properties. For example, halogenated compounds are known for their potential antimicrobial and antifungal activities. The reactivity of the bromomethyl groups may also lead to interactions with biological macromolecules, although detailed studies are necessary to elucidate these interactions.

Several methods exist for synthesizing 1,1-bis(bromomethyl)cyclopropane:

- Bromination of Cyclopropylmethanol: This method involves treating cyclopropylmethanol with bromine in the presence of a suitable catalyst. The reaction typically requires low temperatures to minimize degradation of the cyclopropane ring .

- Use of N-bromosuccinimide: This method utilizes N-bromosuccinimide and triphenyl phosphite under controlled conditions to yield high-purity products .

- Alternative Routes: Other synthetic routes may involve modifications of existing methodologies or novel approaches using different reagents or solvents .

1,1-Bis(bromomethyl)cyclopropane finds applications in various fields:

- Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique structure allows it to be used in polymer chemistry for creating specialized materials.

- Research: It serves as a reagent in laboratories for studying reaction mechanisms and developing new synthetic pathways.

Interaction studies involving 1,1-bis(bromomethyl)cyclopropane typically focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthesizing other chemical entities. The potential interactions with biological systems also warrant further investigation to explore any pharmacological implications.

Several compounds share structural similarities with 1,1-bis(bromomethyl)cyclopropane. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Bromocyclopropane | Monobromo cyclopropane | Contains only one bromine substituent |

| 1,1-Dibromocyclopropane | Dibromo cyclopropane | Contains two bromines but differs in substitution pattern |

| 3-Bromocyclobutane | Brominated cyclobutane | Different ring size and structure |

| 2-Bromocyclopentane | Brominated cyclopentane | Larger ring structure |

| 1-Bis(bromomethyl)cyclobutane | Bis(bromomethyl) cyclobutane | Similar bis-substituted structure but larger ring |

The presence of two bromomethyl groups on a cyclopropane ring distinguishes 1,1-bis(bromomethyl)cyclopropane from these similar compounds, providing unique reactivity patterns that are valuable in synthetic chemistry.

XLogP3

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard